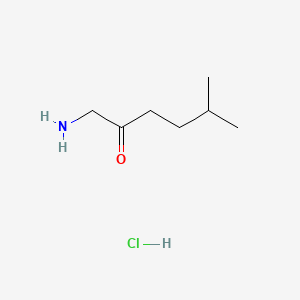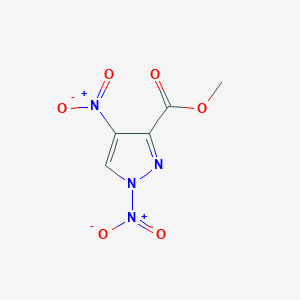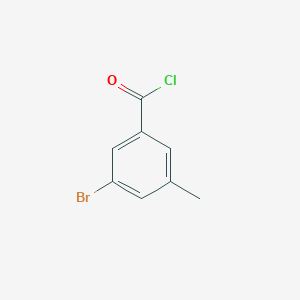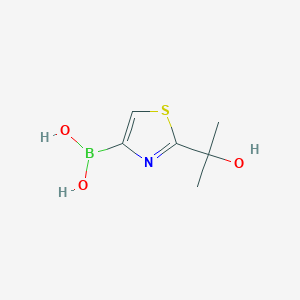
(2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid is a boronic acid derivative that features a thiazole ring substituted with a hydroxypropan-2-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling . The thiazole ring, on the other hand, is a heterocyclic compound that has been widely studied for its diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors to form the thiazole ring, followed by borylation reactions to introduce the boronic acid functionality .
Industrial Production Methods
Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are typically prepared by dehydrating boric acid with alcohols. The resulting borate esters can then be converted to boronic acids through hydrolysis .
Análisis De Reacciones Químicas
Types of Reactions
(2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters .
Aplicaciones Científicas De Investigación
(2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(2-(Thiazol-2-yl)pyridin-4-yl)boronic acid: This compound features a pyridine ring instead of a hydroxypropan-2-yl group and has similar applications in organic synthesis.
2-Thiazole-4-boronic acid: This compound lacks the hydroxypropan-2-yl group but shares the thiazole and boronic acid functionalities.
Uniqueness
(2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid is unique due to the presence of the hydroxypropan-2-yl group, which can enhance its solubility and reactivity. This makes it particularly useful in certain synthetic and biological applications where other boronic acids may not be as effective .
Propiedades
Fórmula molecular |
C6H10BNO3S |
|---|---|
Peso molecular |
187.03 g/mol |
Nombre IUPAC |
[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H10BNO3S/c1-6(2,9)5-8-4(3-12-5)7(10)11/h3,9-11H,1-2H3 |
Clave InChI |
FXMJGZFPBRLWAK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CSC(=N1)C(C)(C)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13918575.png)
![Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate](/img/structure/B13918581.png)
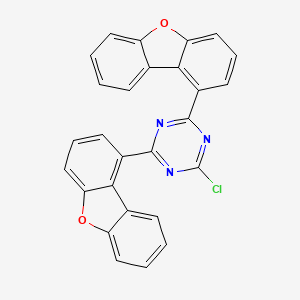
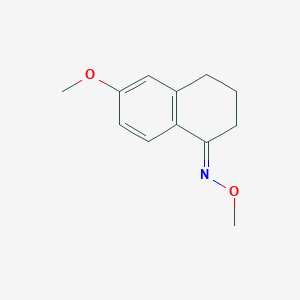
![2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile](/img/structure/B13918604.png)
![tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate](/img/structure/B13918610.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13918611.png)
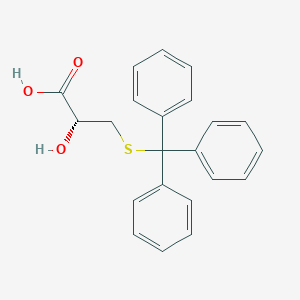
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13918626.png)
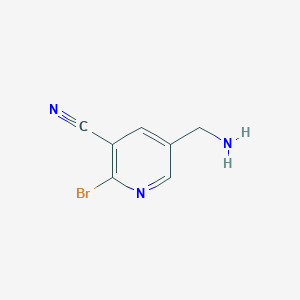
![Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13918642.png)
